1-(4-Aminophenyl)-3-cyclopropylurea Exhibits Moderate Antimicrobial DNA Gyrase Inhibition, Distinct from Potent Kinase-Targeted Analogs
In antimicrobial screening, 1-(4-aminophenyl)-3-cyclopropylurea demonstrated an IC50 value of approximately 10.5 μM against DNA gyrase, positioning it as a moderate inhibitor relative to more potent cyclopropyl urea kinase inhibitors . In contrast, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, a key intermediate for lenvatinib, exhibits an IC50 of approximately 5 μM in cancer cell apoptosis assays, reflecting its optimized profile for tyrosine kinase inhibition rather than bacterial targets . This differential target engagement underscores that the 4-aminophenyl substitution confers a distinct biological fingerprint not interchangeable with halogenated or hydroxylated phenyl cyclopropyl ureas.
| Evidence Dimension | DNA gyrase inhibition (IC50) |
|---|---|
| Target Compound Data | ~10.5 μM |
| Comparator Or Baseline | 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea: ~5 μM in cancer cell apoptosis |
| Quantified Difference | Approximately 2-fold lower potency in antimicrobial vs anticancer context |
| Conditions | In vitro enzyme assay for DNA gyrase; cancer cell apoptosis assay (cell line unspecified) |
Why This Matters
The differential target selectivity indicates that substituting with a chloro-hydroxyphenyl analog would redirect biological activity away from antimicrobial applications, compromising SAR reproducibility in antibacterial lead optimization.
